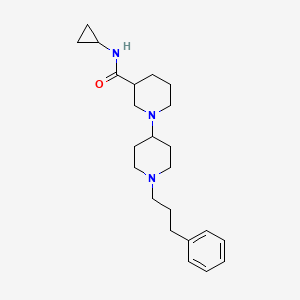![molecular formula C16H12BrClF3NO2 B6085268 2-(4-bromo-3-methylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6085268.png)
2-(4-bromo-3-methylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-3-methylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-methylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-bromo-3-methylphenol with 4-chloro-3-(trifluoromethyl)aniline in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-3-methylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Coupling Reactions: The phenoxy and acetamide groups can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while oxidation and reduction can produce corresponding oxides, amines, or alcohols.
Scientific Research Applications
2-(4-bromo-3-methylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Pharmaceuticals: It is investigated for its potential as a drug candidate due to its unique structural features and biological activity.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide, leveraging its ability to interact with biological targets in plants and pests.
Materials Science: Its incorporation into polymers and other materials is explored to enhance properties such as thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and chlorine atoms contribute to the compound’s reactivity, enabling it to form covalent bonds with target proteins or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-bromo-3-methylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
- **2-(4-chloro-3-methylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
- **2-(4-bromo-3-methylphenoxy)-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of halogen atoms and trifluoromethyl group, which imparts distinct physicochemical properties. This combination enhances its reactivity and potential biological activity compared to similar compounds with different halogen substitutions.
Properties
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClF3NO2/c1-9-6-11(3-4-13(9)17)24-8-15(23)22-10-2-5-14(18)12(7-10)16(19,20)21/h2-7H,8H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKKYDXOADNYLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3,4-dimethoxyphenyl)-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B6085191.png)
![8-[(4-fluorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6085197.png)
![5-[2-(6-Phenylpyrimidin-4-yl)sulfanylpropanoyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B6085209.png)
![2-Methyl-5-[2-(4-propan-2-ylphenyl)sulfinylethyl]pyridine;oxalic acid](/img/structure/B6085211.png)
![N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-phenylbenzamide](/img/structure/B6085219.png)
![2-phenyl-8-(1H-1,2,4-triazol-5-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6085227.png)
![2-[(3-chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B6085232.png)
![N-{[1'-(4-fluorophenyl)-1,4'-bipiperidin-3-yl]methyl}-2-thiophenecarboxamide](/img/structure/B6085240.png)
![2-[3-(3,4-dimethoxyphenyl)-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B6085243.png)
![2-bromo-N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B6085257.png)

![2-[4-[1-(2,3-dihydro-1H-inden-5-yl)-4-piperidinyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6085284.png)
![6-Propyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4-ol](/img/structure/B6085298.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-hydroxy-2,2-dimethylpropyl)acetamide](/img/structure/B6085306.png)
